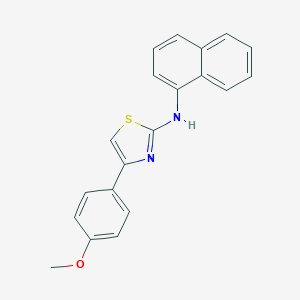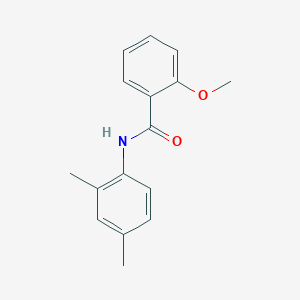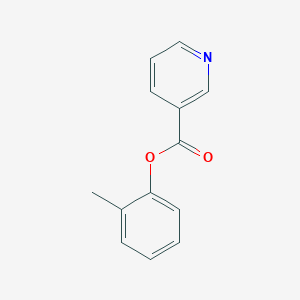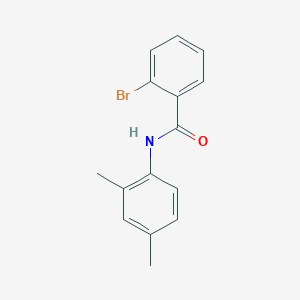
(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine, or 4-MTPN, is an organic compound that has been studied for its potential applications in scientific research. It is a substituted naphthylamine, with a thiazole ring and a methoxyphenyl group. 4-MTPN has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Oxidative Dimerization and Semiconductor Applications
Research by Tamura et al. (2010) explored the oxidative dimerization of 4-methoxynaphthylamines in the presence of semiconductors, revealing potential applications in materials science for the development of novel naphthoquinone derivatives through metal oxide treatment under molecular oxygen (Tamura, Takeya, Takahashi, & Okamoto, 2010).
Transport and Luminescence Properties
Tong et al. (2004) investigated the effects of polar side groups on the transport and luminescence properties of a series of naphthyl phenylamine compounds, including variations with methoxy, fluoro, and chloro substitutions. This research suggests potential applications in organic light-emitting diodes (OLEDs) (Tong, So, Ng, Leung, Yeung, & Lo, 2004).
Synthesis of Benzo[a]phenanthridine Derivatives
Kozlov, Basalaeva, and Skakovskaya (2002) described the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives via the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl- and 5-(p-methoxyphenyl)-1,3-cyclohexanediones. This process indicates the compound's utility in creating structurally complex and potentially bioactive molecules (Kozlov, Basalaeva, & Skakovskaya, 2002).
Antimicrobial and Anti-biofilm Activities
The study by More et al. (2014) on the synthesis and anti-biofilm activity of thiazole Schiff bases presents the compound's potential in combating biofilm-forming pathogens. This research emphasizes the significance of designing molecules that can prevent biofilm formation without inhibiting cell growth (More, Karale, Lawand, Narang, & Patil, 2014).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)19-13-24-20(22-19)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYQNALYUUQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone oxime](/img/structure/B382054.png)
![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)

![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)




![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)